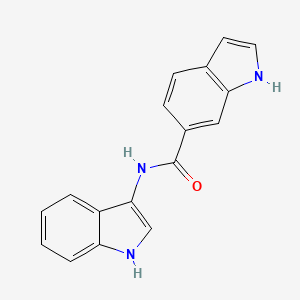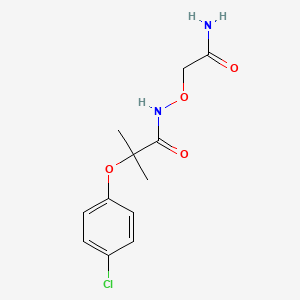![molecular formula C10H10Cl2N2O4 B6642037 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DAAOA and is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
Mecanismo De Acción
The mechanism of action of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also modulate the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that DAAOA has various biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: DAAOA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: DAAOA has been reported to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
3. Immunomodulation: DAAOA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide in lab experiments include its high purity and yield, as well as its potential applications in various research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide, such as:
1. Investigating its potential as an anticancer agent: Further studies are needed to determine the efficacy and safety of DAAOA as an anticancer agent.
2. Elucidating its mechanism of action: Further studies are needed to elucidate the mechanism of action of DAAOA, which will help in the development of new therapies for various diseases.
3. Developing novel derivatives: The synthesis of novel derivatives of DAAOA may lead to the discovery of compounds with improved pharmacological properties.
Conclusion:
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent, neuroprotective agent, and immunomodulator. Further studies are needed to elucidate its mechanism of action and to develop novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide involves the reaction of 2,5-dichlorophenoxyacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide. This method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has been investigated include:
1. Cancer Research: DAAOA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
2. Neuroprotection: Studies have shown that DAAOA has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Immunomodulation: DAAOA has been reported to modulate the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-7(12)8(3-6)17-5-10(16)14-18-4-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNUIMRVHZJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NOCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)






![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

